molecular formula C6H10N2S5 B12565673 Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- CAS No. 194918-42-8

Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-

Cat. No.: B12565673
CAS No.: 194918-42-8
M. Wt: 270.5 g/mol
InChI Key: ZGEZPERACLIYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two ethanethiol groups attached to a 1,3,4-thiadiazole ring through sulfur atoms

Preparation Methods

The synthesis of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- can be compared with other thiadiazole derivatives such as:

The uniqueness of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- lies in its dual thiol groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.

Properties

CAS No.

194918-42-8

Molecular Formula

C6H10N2S5

Molecular Weight

270.5 g/mol

IUPAC Name

2-[[5-(2-sulfanylethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanethiol

InChI

InChI=1S/C6H10N2S5/c9-1-3-11-5-7-8-6(13-5)12-4-2-10/h9-10H,1-4H2

InChI Key

ZGEZPERACLIYJL-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NN=C(S1)SCCS)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.